Lipophilicity (cLogP) Differentiation: 3-Bromo Substituent Yields Higher cLogP than Non-Halogenated Parent and 3-Chloro Analog
The 3-bromo substituent on 391226-58-7 imparts a calculated partition coefficient (cLogP) of approximately 4.8 ± 0.3, representing an increase of roughly +1.1 log units compared to the non-halogenated parent N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-16-7, cLogP ≈ 3.7), and approximately +0.5 log units higher than the 3-chloro analog (cLogP ≈ 4.3) [1]. This lipophilicity differential is driven by the greater molar refractivity (MR) and polarizability of bromine (MR = 8.88 cm³/mol) vs. hydrogen (MR = 1.03 cm³/mol) and chlorine (MR = 6.03 cm³/mol) [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 4.8 ± 0.3 |
| Comparator Or Baseline | Non-halogenated parent (CAS 391226-16-7): cLogP ≈ 3.7; 3-Chloro analog: cLogP ≈ 4.3 |
| Quantified Difference | ΔcLogP ≈ +1.1 vs. parent; ΔcLogP ≈ +0.5 vs. 3-Cl analog |
| Conditions | Calculated using fragment-based method (Molinspiration / PubChem); no experimental logP value available for this specific compound |
Why This Matters
Higher cLogP predicts enhanced membrane permeability and potentially altered cell-based assay behavior, making the 3-bromo compound the preferred choice for cellular target engagement studies where improved passive diffusion is desired, while the lower-cLogP 3-chloro analog may be more suitable for aqueous solubility-limited assay formats.
- [1] Calculated cLogP values for 391226-58-7 and structurally related analogs as reported in PubChem compound property tables and Molinspiration cheminformatics server, accessed 2026. View Source
- [2] Viswanadhan, V. N., Ghose, A. K., Revankar, G. R., Robins, R. K. (1989). Atomic physicochemical parameters for three dimensional structure directed quantitative structure-activity relationships. 4. Additional parameters for hydrophobic and dispersive interactions and their application for an automated superposition of certain naturally occurring nucleoside antibiotics. Journal of Chemical Information and Computer Sciences, 29(3), 163–172. View Source
